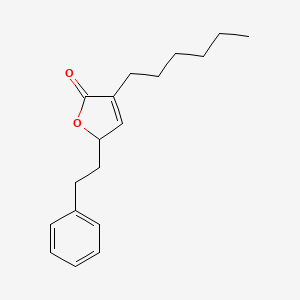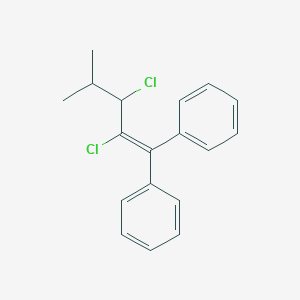
1,1'-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings attached to a central pentene chain with dichloro and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene typically involves the chlorination of a suitable precursor, such as a pentene derivative, followed by the introduction of benzene rings. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor is subjected to chlorination in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to isolate the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(4-Methyl-2-pentene-2,4-diyl)dibenzene: Similar structure with variations in the position of substituents.
1,4-Dichlorobut-2-ene: A simpler compound with fewer carbon atoms and different substitution patterns.
4-Methyl-1-pentene: Lacks the benzene rings and has a simpler structure.
Uniqueness
1,1’-(2,3-Dichloro-4-methylpent-1-ene-1,1-diyl)dibenzene is unique due to its specific arrangement of dichloro and methyl substituents on the pentene chain, as well as the presence of two benzene rings
Eigenschaften
CAS-Nummer |
88074-09-3 |
|---|---|
Molekularformel |
C18H18Cl2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
(2,3-dichloro-4-methyl-1-phenylpent-1-enyl)benzene |
InChI |
InChI=1S/C18H18Cl2/c1-13(2)17(19)18(20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
InChI-Schlüssel |
OCWZSCWIBVFHCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)
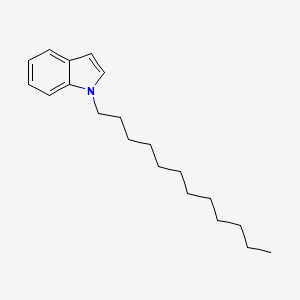
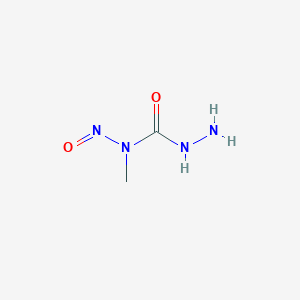

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)


![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)
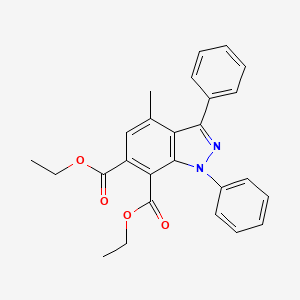

![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)

